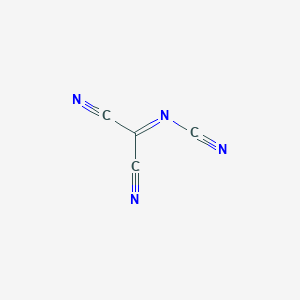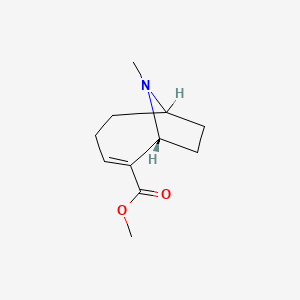![molecular formula C21H28N2O5 B14304327 1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid CAS No. 112360-87-9](/img/structure/B14304327.png)
1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid is a compound that combines the structural features of imidazole and oxalic acid. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties Oxalic acid, on the other hand, is a simple dicarboxylic acid with the formula C₂H₂O₄
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Octoxyphenyl)ethenyl]imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic and saturated heterocycles . The process involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes. These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and various catalysts to achieve high yields and regioselectivity . The specific industrial methods for producing 1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid would likely follow similar principles, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(2-Octoxyphenyl)ethenyl]imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring or the phenyl group .
Aplicaciones Científicas De Investigación
1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a component in drug development.
Industry: Utilized in the development of functional materials, dyes for solar cells, and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl group and oxalic acid moiety may also contribute to the compound’s overall biological activity by interacting with different cellular components .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-2-aryl-1H-benzo[d]imidazole: Known for its biological activities and used in various therapeutic applications.
1,3-Diazole: A basic core of many natural products and drugs, known for its broad range of chemical and biological properties.
Uniqueness
1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid is unique due to its combination of imidazole and oxalic acid moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic uses that may not be achievable with other similar compounds .
Propiedades
Número CAS |
112360-87-9 |
|---|---|
Fórmula molecular |
C21H28N2O5 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
1-[1-(2-octoxyphenyl)ethenyl]imidazole;oxalic acid |
InChI |
InChI=1S/C19H26N2O.C2H2O4/c1-3-4-5-6-7-10-15-22-19-12-9-8-11-18(19)17(2)21-14-13-20-16-21;3-1(4)2(5)6/h8-9,11-14,16H,2-7,10,15H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
CSSMAVDJFOHXRD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=CC=C1C(=C)N2C=CN=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
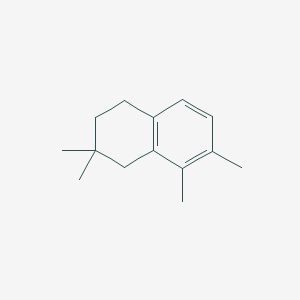

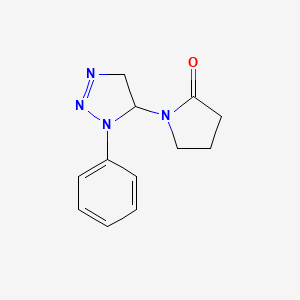

![3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14304295.png)

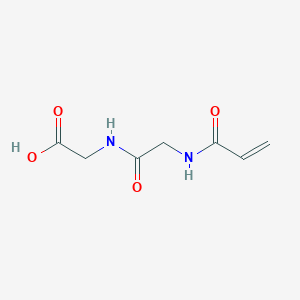
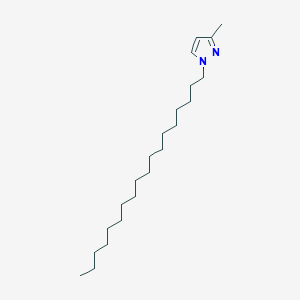
![Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14304325.png)
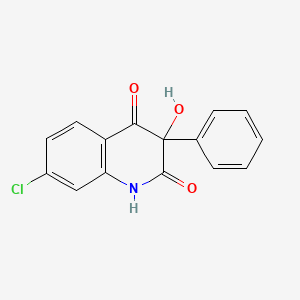
![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
